Vinylethylnitrosamine is a synthetic organic compound that belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of significant interest in toxicology and cancer research due to its ability to induce tumors in various animal models. The compound is primarily synthesized for research purposes, particularly in studies related to cancer mechanisms and the effects of environmental carcinogens.
Vinylethylnitrosamine can be derived from the reaction of ethylamine with nitrous acid, a process that generates nitrosamines. It is often used in laboratory settings to study its biological effects and mechanisms of action.
Vinylethylnitrosamine is classified as a nitrosamine, which are compounds formed by the reaction of nitrites with amines. Nitrosamines are generally recognized as environmental pollutants and are found in various industrial processes, tobacco products, and some food items.
The synthesis of vinylethylnitrosamine typically involves the following method:
The synthesis requires careful control of temperature and pH to ensure that the reaction proceeds efficiently while minimizing the formation of unwanted byproducts. The reaction typically occurs at temperatures below 0 °C to prevent decomposition of the nitrous acid.
Vinylethylnitrosamine has a molecular formula of CHNO. Its structure can be represented as follows:
Vinylethylnitrosamine undergoes several chemical reactions typical for nitrosamines:
The reactivity of vinylethylnitrosamine is influenced by factors such as pH and temperature. Its ability to form adducts with DNA is a critical aspect of its biological activity and potential carcinogenic effects.
The mechanism through which vinylethylnitrosamine exerts its effects involves:
Studies have shown that exposure to vinylethylnitrosamine can lead to specific types of tumors, particularly in the liver and lungs, in animal models.
Vinylethylnitrosamine is primarily used in scientific research for:
N-Nitrosamines are organic compounds characterized by a nitroso functional group (N–N=O) attached to a secondary amine. They are classified as "cohort-of-concern" impurities by the ICH M7(R1) guideline due to their potent mutagenicity and carcinogenicity across multiple organs, including the liver, lungs, kidneys, and bladder [1] [2]. These impurities form when secondary or tertiary amines react with nitrosating agents (e.g., nitrites) under acidic conditions or elevated temperatures—a process prevalent in pharmaceutical synthesis, water treatment, and food processing [2] [6]. Vinylethylnitrosamine (chemical name: N-nitroso-N-vinyl-ethylamine) belongs to this class and shares structural alerts for carcinogenic potential. Its detection in pharmaceuticals aligns with broader contamination patterns observed in drugs like sartans, ranitidine, and metformin, which triggered global recalls after 2018 [2] [4].
Vinylethylnitrosamine emerged as a regulatory concern following the 2018 nitrosamine crisis, which began with the detection of N-nitrosodimethylamine (NDMA) in valsartan APIs. This prompted systematic risk assessments of chemically synthesized drugs by agencies like the FDA, EMA, and Health Canada [6] [8]. While initially less documented than NDMA or N-nitrosodiethylamine (NDEA), vinylethylnitrosamine was identified in specific drug matrices through advanced LC-MS and GC-MS methodologies. Its structural uniqueness—a vinyl group adjacent to the nitrosamine moiety—distinguishes it from common dialkyl nitrosamines and complicates risk categorization [3] [7]. Regulatory deadlines (e.g., the FDA’s August 2025 cutoff for confirmatory testing) now mandate rigorous screening for such nitrosamine drug substance-related impurities (NDSRIs) [5] [8].
Research on vinylethylnitrosamine addresses two critical gaps:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7